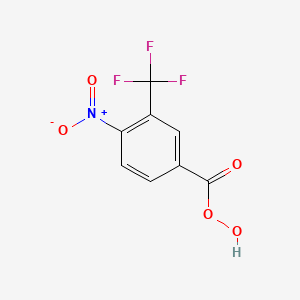
4-Nitro-3-(trifluoromethyl)benzene-1-carboperoxoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-3-(trifluoromethyl)benzene-1-carboperoxoic acid is an organic compound with the molecular formula C7H4F3NO4 It is characterized by the presence of a nitro group (-NO2), a trifluoromethyl group (-CF3), and a carboperoxoic acid group (-CO3H) attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-3-(trifluoromethyl)benzene-1-carboperoxoic acid typically involves the nitration of 3-(trifluoromethyl)benzoic acid followed by the introduction of the carboperoxoic acid group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to oxidation reactions to introduce the carboperoxoic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitro-3-(trifluoromethyl)benzene-1-carboperoxoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: The nitro group can be reduced to an amino group (-NH2) under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron (Fe) and hydrochloric acid (HCl) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids and other oxidized derivatives.
Reduction: Formation of 4-amino-3-(trifluoromethyl)benzene-1-carboperoxoic acid.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
4-Nitro-3-(trifluoromethyl)benzene-1-carboperoxoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Nitro-3-(trifluoromethyl)benzene-1-carboperoxoic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and electronic properties. The carboperoxoic acid group can act as an oxidizing agent, facilitating various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
3-Nitrobenzotrifluoride: Similar structure but lacks the carboperoxoic acid group.
4-Nitrobenzoic acid: Contains a nitro group and a carboxylic acid group but lacks the trifluoromethyl group.
3-(Trifluoromethyl)benzoic acid: Contains a trifluoromethyl group and a carboxylic acid group but lacks the nitro group.
Uniqueness
4-Nitro-3-(trifluoromethyl)benzene-1-carboperoxoic acid is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential applications. The presence of both electron-withdrawing nitro and trifluoromethyl groups, along with the oxidizing carboperoxoic acid group, makes it a versatile compound in various chemical reactions and applications.
Propiedades
Número CAS |
55349-63-8 |
|---|---|
Fórmula molecular |
C8H4F3NO5 |
Peso molecular |
251.12 g/mol |
Nombre IUPAC |
4-nitro-3-(trifluoromethyl)benzenecarboperoxoic acid |
InChI |
InChI=1S/C8H4F3NO5/c9-8(10,11)5-3-4(7(13)17-16)1-2-6(5)12(14)15/h1-3,16H |
Clave InChI |
XQGADPMYVXKTIO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)OO)C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



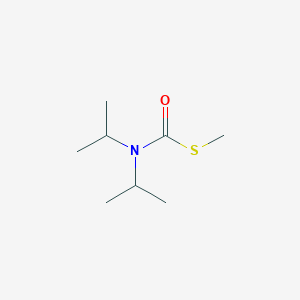
![2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile](/img/structure/B14623527.png)
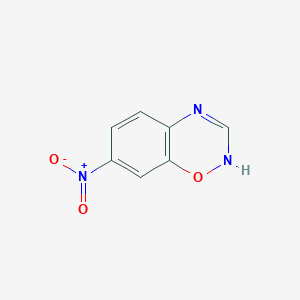
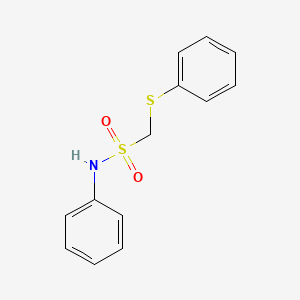

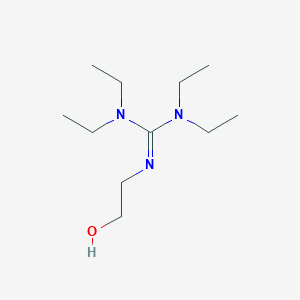
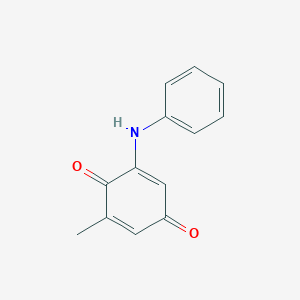
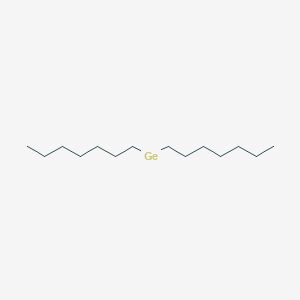

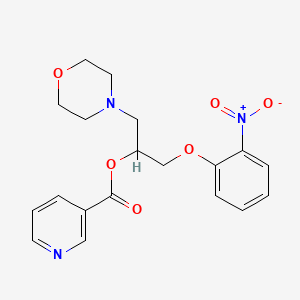
![N-Butyl-N-methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14623569.png)
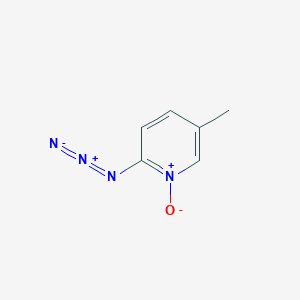
![1-([1,1'-Biphenyl]-4-yl)-4-methylpentan-1-one](/img/structure/B14623573.png)
